molecular formula C26H23N3O4 B15107065 3-{[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

3-{[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B15107065
M. Wt: 441.5 g/mol
InChI Key: YEJAZSGONZQRKK-UHFFFAOYSA-N
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Description

The compound 3-{[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core linked to a benzazepinone moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the quinazolinone core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions.

    Attachment of the methoxyphenyl group:

    Formation of the benzazepinone moiety: This can be synthesized by the cyclization of appropriate precursors such as amino alcohols or amino acids under acidic or basic conditions.

    Coupling of the two moieties: The final step involves the coupling of the quinazolinone and benzazepinone moieties through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions include various quinazolinone and benzazepinone derivatives with different functional groups and oxidation states.

Scientific Research Applications

3-{[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases such as cancer, inflammation, and neurological disorders.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of quinazolinone and benzazepinone derivatives.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties such as fluorescence, conductivity, and catalytic activity.

Mechanism of Action

The mechanism of action of 3-{[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: It can bind to receptors such as G-protein coupled receptors (GPCRs) and ion channels, modulating their activity.

    Inhibiting enzymes: The compound can inhibit enzymes such as kinases and proteases, affecting various cellular processes.

    Modulating signaling pathways: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

3-{[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: can be compared with other similar compounds such as:

    Quinazolinone derivatives: These compounds share the quinazolinone core and may have similar biological activities.

    Benzazepinone derivatives: These compounds share the benzazepinone moiety and may have similar chemical properties.

    Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and may have similar pharmacological effects.

The uniqueness of This compound lies in its combination of these three structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

3-[3-(3-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]oxy-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C26H23N3O4/c1-16-27-23-12-11-20(33-24-13-10-17-6-3-4-9-22(17)28-25(24)30)15-21(23)26(31)29(16)18-7-5-8-19(14-18)32-2/h3-9,11-12,14-15,24H,10,13H2,1-2H3,(H,28,30)

InChI Key

YEJAZSGONZQRKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC3CCC4=CC=CC=C4NC3=O)C(=O)N1C5=CC(=CC=C5)OC

Origin of Product

United States

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